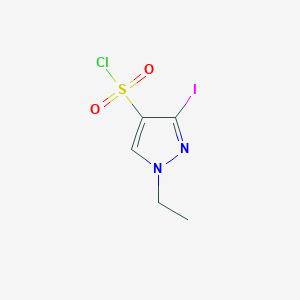

1-Ethyl-3-iodopyrazole-4-sulfonyl chloride

Description

Strategic Significance of Pyrazole (B372694) Core Structures in Contemporary Synthetic Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged structure in chemistry. mdpi.comresearchgate.netias.ac.in Its prevalence is due to a combination of its aromatic character, metabolic stability, and versatile synthetic handles, which allow for extensive functionalization. mdpi.commdpi.com Pyrazole derivatives are central to numerous fields:

Medicinal Chemistry : The pyrazole nucleus is a key pharmacophore found in a wide array of therapeutic agents. researchgate.netnumberanalytics.com Notable examples include the anti-inflammatory drug Celecoxib, the non-steroidal anti-inflammatory drug (NSAID) Phenylbutazone, and the anxiolytic Tracazolate. mdpi.comnih.gov The biological activities associated with pyrazole-containing compounds are diverse, encompassing anti-inflammatory, anticancer, antimicrobial, and antiviral properties. mdpi.comresearchgate.netnumberanalytics.com

Agrochemicals : Many commercially successful herbicides and pesticides are built upon a pyrazole framework, highlighting its importance in crop protection and management. researchgate.netias.ac.in

Materials Science : The unique photophysical properties of certain pyrazole derivatives have led to their use in the development of novel materials, such as luminescent compounds and conducting polymers. numberanalytics.com

Synthetic Intermediates : The pyrazole ring can be readily synthesized and modified, making it a versatile building block for constructing more complex heterocyclic systems. ias.ac.inmdpi.com Its different positions can be selectively functionalized, providing chemists with precise control over molecular architecture. mdpi.com

Role of Sulfonyl Chlorides as Versatile Synthetic Intermediates

Sulfonyl chlorides (R-SO₂Cl) are highly reactive and valuable intermediates in organic synthesis. magtech.com.cn Their utility stems from the strong electron-withdrawing nature of the sulfonyl group, which makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack. This reactivity allows them to participate in a wide range of chemical transformations. magtech.com.cnquora.com

Key applications of sulfonyl chlorides include:

Synthesis of Sulfonamides : The most common application is their reaction with primary or secondary amines to form sulfonamides (R-SO₂-NR'R''). researchgate.netrsc.org The sulfonamide functional group is a cornerstone of medicinal chemistry, found in numerous antibacterial drugs (sulfa drugs), diuretics, and anticonvulsants. acs.org

Formation of Sulfonate Esters : Sulfonyl chlorides react with alcohols to produce sulfonate esters (R-SO₂-OR'), which are excellent leaving groups in substitution and elimination reactions. acs.org

Protecting Groups : The sulfonyl group is often used to protect amines and alcohols during multi-step syntheses due to its stability under various reaction conditions. researchgate.net

Source of Radicals : In certain contexts, sulfonyl chlorides can serve as precursors for generating sulfonyl, aryl, or alkyl radicals for use in coupling reactions. magtech.com.cnacs.org

The synthesis of sulfonyl chlorides can be achieved through various methods, including the oxidative chlorination of thiols or the reaction of diazonium salts with sulfur dioxide in the presence of a copper catalyst (Meerwein reaction). magtech.com.cnacs.org

Contextualization of 1-Ethyl-3-iodopyrazole-4-sulfonyl chloride within the Framework of Halogenated and Sulfonylated Pyrazole Derivatives

1-Ethyl-3-iodopyrazole-4-sulfonyl chloride is a highly functionalized heterocyclic compound that combines the pyrazole core with two distinct and synthetically valuable groups at specific positions. The strategic placement of these groups makes it a potentially powerful building block for constructing complex target molecules.

Halogenated Pyrazoles : The introduction of a halogen atom, particularly iodine, onto the pyrazole ring is a critical synthetic modification. researchgate.net Electrophilic halogenation of pyrazoles typically occurs at the C4 position due to the electronic properties of the ring. researchgate.netarkat-usa.org However, synthetic routes have been developed to install halogens at other positions, such as C3 or C5. arkat-usa.orgnih.gov The iodine atom at the C3 position of the title compound is particularly significant as it serves as a versatile handle for carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura and Sonogashira cross-coupling reactions. nih.govresearchgate.net This allows for the introduction of a wide variety of aryl, heteroaryl, or alkynyl substituents.

Sulfonylated Pyrazoles : The sulfonyl chloride group at the C4 position is typically introduced via direct sulfonation of the pyrazole ring with an agent like chlorosulfonic acid, often followed by treatment with thionyl chloride to ensure the formation of the sulfonyl chloride over the sulfonic acid. nih.govrsc.org As discussed, this group is a primary precursor for sulfonamides, allowing for the facile introduction of a diverse range of amine-containing fragments. nih.gov

The compound 1-Ethyl-3-iodopyrazole-4-sulfonyl chloride is therefore a bifunctional intermediate. The two reactive sites—the C3-iodo and C4-sulfonyl chloride groups—possess orthogonal reactivity. This means that one group can be reacted selectively while the other remains intact, enabling a stepwise and controlled elaboration of the molecular structure. This dual functionality allows for the synthesis of complex, disubstituted pyrazole derivatives that would be difficult to access through other means, making it a valuable tool in drug discovery and materials science.

Chemical Compound Data

| Property | Value |

| IUPAC Name | 1-ethyl-3-iodo-1H-pyrazole-4-sulfonyl chloride |

| Molecular Formula | C₅H₆ClIN₂O₂S |

| Molecular Weight | 320.54 g/mol |

| CAS Number | 1393442-20-4 |

| Canonical SMILES | CCN1C=C(C(=N1)I)S(=O)(=O)Cl |

| Physical Form | Solid (inferred from related compounds) |

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3-iodopyrazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClIN2O2S/c1-2-9-3-4(5(7)8-9)12(6,10)11/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGVHGYGYKWSHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)I)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClIN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethyl 3 Iodopyrazole 4 Sulfonyl Chloride and Congeneric Structures

Direct Sulfonylation Approaches to Pyrazole (B372694) Sulfonyl Chlorides

Direct functionalization of the pyrazole core at the C4 position is a common and straightforward strategy. This approach relies on the electrophilic substitution of an activated pyrazole precursor.

Regioselective Chlorosulfonation of Pyrazole Precursors using Chlorosulfonic Acid and Thionyl Chloride

The direct chlorosulfonation of pyrazole rings is a well-established method for introducing a sulfonyl chloride group. The reaction typically proceeds via electrophilic substitution, and the C4 position of the pyrazole ring is generally the most susceptible to such attacks, provided the N1 and C3/C5 positions are appropriately substituted.

For instance, the sulfonylation of 3,5-dimethyl-1H-pyrazole and 1,3,5-trimethyl-1H-pyrazole has been successfully achieved using a mixture of chlorosulfonic acid and thionyl chloride in chloroform (B151607) at elevated temperatures (e.g., 60 °C). nih.govacs.org The pyrazole is added slowly to a solution of chlorosulfonic acid, and after a period of heating, thionyl chloride is introduced to complete the conversion. This method has been shown to produce the corresponding pyrazole-4-sulfonyl chlorides in high yields. nih.govacs.org While direct chlorosulfonation of 1-ethyl-3-iodopyrazole is not explicitly detailed in the reviewed literature, this established regioselectivity makes it a highly plausible route.

Table 1: Direct Chlorosulfonation of Pyrazole Precursors

| Pyrazole Precursor | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3,5-dimethyl-1H-pyrazole | ClSO₃H, SOCl₂ | CHCl₃ | 60 °C, 12h | 90% | nih.govacs.org |

| 1,3,5-trimethyl-1H-pyrazole | ClSO₃H, SOCl₂ | CHCl₃ | 60 °C, 12h | Good | nih.gov |

Oxidative Chlorination of Pyrazole-Containing Thiols and Disulfides: Batch and Flow Conditions

An alternative to direct C-H functionalization is the synthesis and subsequent oxidation of pyrazole-4-thiols or their corresponding disulfides. This strategy is particularly useful when direct sulfonylation is not feasible or leads to poor regioselectivity. The thiol or disulfide group acts as a handle that can be reliably converted to the sulfonyl chloride functionality.

A convenient two-step method has been developed for the synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. nih.govresearchgate.net In the first step, cyclization with a substituted hydrazine (B178648) (e.g., ethylhydrazine) forms the 1-substituted-4-(benzylthio)pyrazole. The subsequent step involves the oxidative chlorination of the benzylthio group to furnish the desired pyrazole-4-sulfonyl chloride. researchgate.net

Various reagents can effect the oxidative chlorination of thiols and disulfides. organic-chemistry.org These reactions can be performed under traditional batch conditions or adapted for continuous flow systems, which can offer improved safety and control over highly exothermic reactions. rsc.orgnih.gov For instance, a continuous flow protocol using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as a dual-function reagent for oxidative chlorination has been developed for the synthesis of sulfonyl chlorides from thiols and disulfides. rsc.org Another flow method utilizes a combination of nitric acid, hydrochloric acid, and oxygen. nih.govresearchgate.net These modern techniques provide high space-time yields and enhance the safety of the process. rsc.org

Table 2: Oxidative Chlorination Approaches to Sulfonyl Chlorides

| Substrate Type | Reagent/System | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Aryl/Heteroaryl Thiols | H₂O₂ / SOCl₂ | Batch, Room Temp. | Fast, high yield, mild conditions | organic-chemistry.orgacs.orgnih.gov |

| Thiols & Disulfides | 1,3-dichloro-5,5-dimethylhydantoin (DCH) | Continuous Flow | High space-time yield, improved safety | rsc.org |

| Thiols & Disulfides | HNO₃ / HCl / O₂ | Continuous Flow | Metal-free, favorable process mass intensity | nih.govresearchgate.net |

| 4-(Benzylthio)pyrazoles | Chlorine | Batch | Good yields for pyrazole precursors | researchgate.net |

Exploration of Alternative Chlorinating Reagents for Pyrazole Sulfonylation

Given the hazardous nature of chlorosulfonic acid, research has focused on developing milder and more selective reagents for the synthesis of sulfonyl chlorides. These alternative methods often rely on the oxidative chlorination of sulfur-containing precursors like thiols, disulfides, or sulfinic acids.

Several reagent systems have been reported for the direct oxidative conversion of thiols to sulfonyl chlorides:

Hydrogen Peroxide (H₂O₂) and Thionyl Chloride (SOCl₂): This combination is a highly reactive and efficient system for converting a wide range of thiols (aromatic, heterocyclic, aliphatic) into their corresponding sulfonyl chlorides. The reactions are typically very fast, often completing within minutes at room temperature, and produce high yields. organic-chemistry.orgacs.orgnih.gov

Hydrogen Peroxide (H₂O₂) and Zirconium Tetrachloride (ZrCl₄): This system also provides an efficient and rapid conversion of thiols and disulfides to sulfonyl chlorides under mild conditions. organic-chemistry.org

N-Chlorosuccinimide (NCS): NCS, in combination with a chloride source like tetrabutylammonium (B224687) chloride and water, can be used to generate sulfonyl chlorides in situ from thiols. organic-chemistry.org

2,4-Dichloro-5,5-dimethylhydantoin (DCDMH): This reagent has proven to be mild and efficient for the oxidative chlorination of various sulfur compounds, including thiols, disulfides, and benzylic sulfides, providing good to excellent yields of the corresponding sulfonyl chlorides. lookchem.com

These methods offer significant advantages, including milder reaction conditions, shorter reaction times, and the avoidance of highly corrosive reagents, making them attractive alternatives to traditional chlorosulfonation. organic-chemistry.org

Strategies for Pyrazole Ring Formation with Concurrent or Subsequent Sulfonylation

This approach involves constructing the pyrazole ring from acyclic precursors in a way that incorporates the sulfonyl chloride group or a suitable precursor at the C4 position. These de novo syntheses can offer high regioselectivity and access to complex substitution patterns that are difficult to achieve through direct functionalization.

Multicomponent Reaction Approaches for the Synthesis of Sulfonated Pyrazoles

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are powerful tools for rapidly building molecular complexity. nih.govmdpi.com Several MCRs have been developed for the synthesis of functionalized pyrazoles. rsc.orgbeilstein-journals.org

A notable example is the transition metal-free, three-component reaction of sulfonyl hydrazides, 1,3-dicarbonyl compounds, and sodium sulfinates. thieme-connect.com This method allows for the de novo construction of pyrazoles bearing two different sulfonyl groups (one on the nitrogen and one at C4) in a single step under mild, room-temperature conditions. thieme-connect.comnih.gov While this directly yields a sulfone rather than a sulfonyl chloride, it represents a key strategy for introducing the C4-sulfonyl moiety during the ring-forming step.

Other MCRs typically involve the condensation of hydrazines, 1,3-dicarbonyl compounds (or their equivalents), and a third or fourth component to build substituted pyrazoles. nih.govmdpi.com To apply this to the synthesis of 1-Ethyl-3-iodopyrazole-4-sulfonyl chloride, one would need to employ building blocks that already contain the required iodo and sulfonyl chloride precursor functionalities. For example, a 1,3-dicarbonyl compound bearing a thioether or a similar group at the C2 position could cyclize with ethylhydrazine (B1196685), followed by iodination and oxidative chlorination steps.

De Novo Synthesis from Sulfonyl Hydrazides, 1,3-Diketones, and Related Building Blocks

The Knorr pyrazole synthesis, the condensation of a hydrazine with a 1,3-dicarbonyl compound, is one of the most fundamental and widely used methods for constructing the pyrazole core. mdpi.comorganic-chemistry.org Utilizing a sulfonyl hydrazide in this reaction is a common strategy to produce N-sulfonylated pyrazoles. sci-hub.seacs.org

The reaction between a sulfonyl hydrazide and a 1,3-diketone typically proceeds by initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the N-sulfonylated pyrazole. acs.orgrsc.org This approach has been used to synthesize a wide variety of 1-sulfonyl-3,5-disubstituted-1H-pyrazoles. nih.govsci-hub.seacs.org

To synthesize a C4-sulfonylated pyrazole like 1-Ethyl-3-iodopyrazole-4-sulfonyl chloride via this general strategy, a multi-step sequence would be necessary. First, a 1,3-diketone would be condensed with ethylhydrazine to form the 1-ethylpyrazole (B1297502) core. nih.gov Subsequent sequential electrophilic substitution reactions—iodination and chlorosulfonation (as described in section 2.1.1)—at the C3 and C4 positions, respectively, would be required to install the desired functionalities. The regiochemical control of these electrophilic substitution steps would be critical to the success of the synthesis.

Table 3: Building Blocks for De Novo Pyrazole Synthesis

| Pyrazole Ring Atom Source | Typical Building Block | Role in Synthesis | Reference |

|---|---|---|---|

| N1-N2 | Hydrazines (e.g., Ethylhydrazine) | Forms the N-N bond of the pyrazole ring. | mdpi.comnih.gov |

| N1-N2 + N1-Sulfonyl Group | Sulfonyl Hydrazides | Introduces the N1-sulfonyl group directly. | nih.govsci-hub.seacs.org |

| C3-C4-C5 | 1,3-Diketones / β-Ketoesters | Provides the three-carbon backbone for the ring. | mdpi.comorganic-chemistry.orgnih.gov |

| C4-Sulfonyl Group | Sodium Sulfinates (in MCR) | Acts as the C4-sulfonylating agent during ring formation. | thieme-connect.comnih.gov |

Electrophilic Cyclization Methodologies for Accessing Pyrazole Scaffolds

The construction of the pyrazole ring is a foundational step in the synthesis of compounds like 1-Ethyl-3-iodopyrazole-4-sulfonyl chloride. Electrophilic cyclization of α,β-alkynic hydrazones stands out as a versatile and powerful method for creating substituted pyrazole scaffolds. benthamdirect.comresearchgate.netacs.orgacs.org This strategy typically involves the reaction of a hydrazine with a propargyl aldehyde or ketone to form an alkynic hydrazone intermediate. This intermediate then undergoes an intramolecular cyclization triggered by an electrophile.

Various catalysts can be employed to mediate this transformation. Copper(I) iodide, for instance, has been shown to be effective in promoting the electrophilic cyclization of a wide range of α,β-alkynic hydrazones in refluxing acetonitrile, producing pyrazole derivatives in good to excellent yields. acs.org The reaction tolerates diverse functional groups, including aliphatic and aromatic moieties with both electron-donating and electron-withdrawing substituents. acs.org

Another significant approach involves the use of molecular iodine as the electrophile. This method leads directly to the formation of 4-iodopyrazoles. acs.org When α,β-alkynic hydrazones are treated with molecular iodine in the presence of a base like sodium bicarbonate, they undergo cyclization to afford the corresponding 4-iodopyrazoles in high yields. acs.org This iodocyclization is a key strategy for introducing the iodine atom at the 4-position of the pyrazole ring, a crucial feature of the target compound's congeners.

The general mechanism involves the activation of the alkyne by the electrophile (e.g., Cu(I) or I+), followed by a nucleophilic attack from the hydrazone nitrogen to close the five-membered ring. acs.org

Table 1: Catalysts and Conditions for Electrophilic Cyclization of α,β-Alkynic Hydrazones

| Catalyst/Reagent | Base | Solvent | Temperature | Product Type | Reference |

|---|---|---|---|---|---|

| Copper(I) iodide (CuI) | Triethylamine | Acetonitrile | Reflux | Substituted Pyrazoles | acs.org |

| Molecular Iodine (I₂) | Sodium Bicarbonate | Dichloromethane | Room Temp | 4-Iodopyrazoles | acs.org |

Methodologies for Controlling Regioselectivity in Pyrazole Sulfonyl Chloride Synthesis

Achieving the specific substitution pattern of 1-Ethyl-3-iodopyrazole-4-sulfonyl chloride—with substituents at the 1, 3, and 4 positions—requires precise control over the regioselectivity of the synthetic steps. The synthesis of pyrazole-4-sulfonyl chlorides, in particular, has been a subject of significant research. researchgate.netnih.gov

One effective strategy involves a two-step method starting from 2-(benzylthio)malonaldehyde. researchgate.netnih.gov This precursor undergoes heterocyclization with a substituted hydrazine (such as ethylhydrazine) to form a pyrazole intermediate with a benzylthio group at the 4-position. Subsequent oxidative chlorination selectively converts the benzylthio group into the desired sulfonyl chloride functionality. researchgate.net This method is advantageous for its applicability to multi-gram synthesis of diverse pyrazole-containing sulfonyl chlorides that are otherwise difficult to access. researchgate.netnih.gov

Direct C-H sulfonylation offers another route. A transition-metal-free approach has been developed for the synthesis of 4-sulfonyl pyrazoles from N,N-dimethyl enaminones and sulfonyl hydrazines. researchgate.net This cascade reaction, catalyzed by molecular iodine, proceeds via a tandem C(sp²)−H sulfonylation and pyrazole annulation at room temperature. researchgate.net While this method directly installs the sulfonyl group, controlling the substitution at other positions depends on the initial choice of the enaminone and hydrazine.

The regioselectivity of pyrazole formation from the condensation of 1,3-dicarbonyl compounds with asymmetric hydrazines is a classic challenge. organic-chemistry.org The reaction can yield a mixture of regioisomers. To overcome this, strategies often involve using 1,3-dicarbonyl surrogates or employing directing groups to favor the formation of one isomer over the other. ewha.ac.kr For a target like 1-Ethyl-3-iodopyrazole-4-sulfonyl chloride, a plausible route would involve constructing the 1-ethyl-3-iodopyrazole core first, followed by a regioselective sulfonation at the highly activated 4-position. Direct chlorosulfonation of a pre-formed pyrazole ring using chlorosulfonic acid is a common method for introducing the sulfonyl chloride group. nih.gov

Implementation of Advanced Synthetic Techniques for Enhanced Efficiency

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages in terms of safety, scalability, and control over reaction parameters. mdpi.comrsc.org The synthesis of sulfonyl chlorides often involves highly exothermic reactions and difficult-to-handle reagents, making it an ideal candidate for flow chemistry applications. rsc.org

A continuous flow protocol has been developed for the synthesis of sulfonyl chlorides from disulfides and thiols using reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH). rsc.org This approach allows for exquisite control over reaction parameters and improves the inherent safety of the process by minimizing the volume of hazardous materials at any given time and preventing thermal runaway. rsc.org Similarly, automated continuous systems using multiple continuous stirred-tank reactors (CSTRs) have been described for the production of aryl sulfonyl chlorides on a multi-hundred-gram scale. mdpi.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Sulfonyl Chlorides

| Feature | Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Safety | Higher risk due to large volumes of hazardous reagents and potential for thermal runaway. | Improved safety with small reactor volumes and enhanced heat transfer. | rsc.org |

| Scalability | Scaling up can be challenging and may require re-optimization. | Easily scalable by extending reaction time or using parallel reactors. | mdpi.com |

| Control | Less precise control over temperature, mixing, and reaction time. | Exquisite control over all reaction parameters, leading to higher consistency. | rsc.org |

| Space-Time Yield | Generally lower. | Can achieve very high space-time yields, increasing productivity. | rsc.org |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.netnih.gov These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles.

Metal-Free Synthesis: Many synthetic methods for pyrazoles and their derivatives are moving away from transition-metal catalysts to avoid issues of cost, toxicity, and product contamination. nih.gov Iodine-catalyzed methods, for instance, provide a metal-free alternative for constructing pyrazole rings and introducing sulfonyl groups. researchgate.netacs.org A transition-metal-free method for constructing sulfonated pyrazoles from sulfonyl hydrazides, 1,3-diketones, and sodium sulfinates has been established under mild, room-temperature conditions. nih.govacs.org

Oxidant-Free Conditions: Some modern synthetic routes are designed to proceed without the need for external oxidants. For example, electrochemical methods are being explored for the synthesis of sulfonated pyrazoles, which can proceed under external oxidant-free conditions. researchgate.net

Aqueous Media: The use of water as a solvent is a cornerstone of green chemistry due to its non-toxic, non-flammable, and abundant nature. researchgate.net An efficient synthesis of sulfonyl chlorides from thiols and disulfides has been developed using an oxone-KX (X=Cl or Br) system in water. rsc.org This approach avoids the use of volatile organic solvents and simplifies the workup procedure. Similarly, multicomponent reactions in aqueous media have been reported for the synthesis of pyrazole-containing heterocycles, demonstrating the feasibility of using water for the construction of the core scaffold. researchgate.net

Table 3: Application of Green Chemistry Principles in Pyrazole Sulfonyl Chloride Synthesis

| Green Principle | Synthetic Approach | Example | Reference |

|---|---|---|---|

| Metal-Free Catalysis | Iodine-catalyzed C-H sulfonylation and pyrazole annulation cascade. | Synthesis of 4-sulfonyl pyrazoles from enaminones and sulfonyl hydrazides. | researchgate.net |

| Atom Economy | One-pot, multicomponent reactions. | Synthesis of pyranopyrazoles in aqueous media. | researchgate.net |

| Safer Solvents | Use of water as the reaction medium. | Oxyhalogenation of thiols to sulfonyl chlorides using oxone in water. | rsc.org |

| Energy Efficiency | Microwave-assisted synthesis. | Rapid synthesis of pyrazole derivatives under solvent-free conditions. | nih.gov |

Reactivity Profiles and Advanced Organic Transformations of 1 Ethyl 3 Iodopyrazole 4 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride group at the C4 position of the pyrazole (B372694) ring is a powerful electrophilic site, readily undergoing substitution with a variety of nucleophiles. This reactivity is central to the synthesis of diverse sulfonamide and sulfonate ester libraries.

The reaction of 1-Ethyl-3-iodopyrazole-4-sulfonyl chloride with primary or secondary amines is a direct and efficient method for the synthesis of pyrazole-4-sulfonamides. These reactions are typically conducted in an inert solvent, such as dichloromethane, in the presence of a base to neutralize the hydrogen chloride byproduct. nih.gov Bases like pyridine (B92270) or diisopropylethylamine (DIPEA) are commonly employed. nih.govchemicalbook.com

The general reaction proceeds as follows: an amine nucleophile attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond. The reaction is generally high-yielding and tolerates a wide range of functional groups on the amine component, allowing for the creation of structurally diverse molecules. nih.gov

Table 1: Representative Conditions for Pyrazole-4-sulfonamide Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |

| Pyrazole-4-sulfonyl chloride | Primary/Secondary Amine | DIPEA or Pyridine | Dichloromethane | Room Temperature | Pyrazole-4-sulfonamide |

This table illustrates a general reaction scheme. Specific yields and reaction times depend on the nature of the amine.

This methodology has been successfully applied to produce a wide array of N-substituted pyrazole-4-sulfonamides, which are of significant interest due to their prevalence in pharmacologically active compounds. nih.gov

Similarly to the formation of sulfonamides, the sulfonyl chloride moiety can react with alcohols or phenols to yield the corresponding sulfonate esters. This transformation typically requires a base, such as pyridine, which can also serve as the solvent, to activate the alcohol and sequester the HCl generated during the reaction. msu.edu

The oxygen atom of the alcohol acts as the nucleophile, attacking the sulfur center of the sulfonyl chloride. The resulting pyrazolyl sulfonates are valuable intermediates in organic synthesis. The sulfonate group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions where the pyrazole moiety can be introduced into other molecules. The direct C4-O-functionalization of pyrazoles through methods like copper-catalyzed coupling of 4-iodopyrazoles with alcohols has also been explored, highlighting the importance of 4-alkoxypyrazoles as bioactive compounds. nih.gov

Transformations Involving the Pyrazole Heterocyclic Ring

Beyond the reactivity of the sulfonyl chloride group, the pyrazole ring itself, substituted with ethyl and iodo groups, offers numerous opportunities for advanced organic transformations.

The substitution pattern of 1-Ethyl-3-iodopyrazole-4-sulfonyl chloride largely dictates the regiochemistry of further functionalization. Electrophilic substitution on the pyrazole ring typically occurs at the C4 position. arkat-usa.org However, since this position is already occupied by the sulfonyl chloride group, further electrophilic attack would be directed to the C5 position, influenced by the directing effects of the N-ethyl and iodo substituents. Alternative strategies, such as lithiation followed by quenching with an electrophile, could provide access to C5-functionalized derivatives. rsc.org The development of electrooxidative methods has also opened new avenues for the functionalization of pyrazoles, enabling the formation of C-Cl, C-Br, C-I, and C-S bonds. nih.gov

The iodine atom at the C3 position is a key handle for introducing molecular complexity via transition-metal-catalyzed cross-coupling reactions. The Sonogashira reaction, which forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, is particularly effective for 3-iodopyrazole derivatives. wikipedia.org

This reaction typically employs a palladium complex as the catalyst, a copper(I) salt as a co-catalyst, and an amine base, such as triethylamine, which also often serves as the solvent. tandfonline.commdpi.com A variety of substituted 3-iodo-1H-pyrazoles have been successfully coupled with alkynes like phenylacetylene (B144264) under these conditions, affording 3-alkynylpyrazole derivatives in good to excellent yields. arkat-usa.orgresearchgate.net It is often necessary to protect the N-H of the pyrazole ring prior to the coupling reaction, though the N-ethyl group in the title compound circumvents this need. arkat-usa.orgresearchgate.net

Table 2: Sonogashira Cross-Coupling of Substituted 3-Iodopyrazoles with Phenylacetylene

| 3-Iodopyrazole Derivative | Catalyst | Co-catalyst | Base/Solvent | Product Yield | Reference |

| 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | PdCl₂(PPh₃)₂ | CuI | Et₃N | High | arkat-usa.org |

| 1,3-Disubstituted-5-chloro-4-iodopyrazoles | PdCl₂(PPh₃)₂ | CuI | Et₃N/DMF | Good | tandfonline.com |

| 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole | PdCl₂(PPh₃)₂ | CuI | Et₃N | 80% | researchgate.net |

This table presents data from related compounds to illustrate the general applicability and efficiency of the Sonogashira reaction for iodopyrazoles.

Besides the Sonogashira coupling, other palladium-catalyzed reactions such as Suzuki-Miyaura (coupling with boronic acids) and Heck couplings are also viable strategies for functionalizing the C3 position, further demonstrating the synthetic utility of the iodo substituent. rsc.org

The synthesis of more complex molecular architectures, such as bis-heterocyclic compounds, can be envisioned starting from 1-Ethyl-3-iodopyrazole-4-sulfonyl chloride. For example, the sulfonyl chloride moiety can be reacted with an amino-functionalized pyrazolone. This would covalently link the two heterocyclic systems through a stable sulfonamide bridge, creating a novel bis-heterocycle.

Furthermore, pyrazolones are known to react with various reagents to form fused heterocyclic systems like 1H-pyrazolo[3,4-b]quinolines. mdpi.com Derivatives of the title compound, obtained through cross-coupling reactions at the C3-iodo position, could potentially participate in cyclization reactions with pyrazolones or other complementary heterocycles to generate novel, polycyclic aromatic systems. The synthesis of bis(pyrazole) and bis(pyrazolo[5,1-c]-1,2,4-triazine) derivatives from versatile building blocks highlights the general interest in combining multiple heterocyclic units to achieve desired chemical or biological properties. nih.govresearchgate.net

Absence of Documented Reactivity at the N-Ethyl Substituent of 1-Ethyl-3-iodopyrazole-4-sulfonyl chloride

A thorough review of synthetic chemistry literature reveals a significant lack of specific reactivity and strategic utility directly involving the N-ethyl substituent of 1-Ethyl-3-iodopyrazole-4-sulfonyl chloride and related N-alkyl pyrazole derivatives. The primary role of the N-ethyl group is not as a reactive handle for further transformations, but rather as a stable directing and protecting group.

In the architecture of 1-Ethyl-3-iodopyrazole-4-sulfonyl chloride, the ethyl group affixed to the nitrogen at the 1-position serves a crucial, albeit passive, strategic role. Its presence effectively blocks this nitrogen, thereby preventing the tautomerism that is characteristic of N-unsubstituted pyrazoles. This structural fixation is synthetically advantageous as it directs subsequent chemical modifications to other specific positions on the pyrazole ring, namely the electrophilic carbon centers or the highly reactive sulfonyl chloride and iodo moieties.

Extensive searches for documented chemical transformations—such as N-dealkylation, oxidation, or C-H functionalization of the ethyl chain—as a deliberate synthetic strategy for this class of compounds have not yielded substantive results in the peer-reviewed chemical literature. While N-dealkylation is a known reaction for various amine-containing compounds, often observed in metabolic pathways or achieved under specific, harsh chemical conditions, it is not reported as a common or strategically valuable transformation for N-alkyl pyrazoles in organic synthesis. The N-C(alkyl) bond in the pyrazole ring is noted for its general stability under a wide array of reaction conditions typically used to modify the other functional groups present on the molecule.

Therefore, an article section detailing the "Reactivity at the N-Ethyl Substituent and its Strategic Utility" cannot be furnished with the required scientific accuracy and depth. The strategic utility of the N-ethyl group is fundamentally rooted in its chemical inertness, which allows for predictable and regioselective reactions elsewhere on the molecule. There is no evidence to suggest it is used as a site for advanced organic transformations.

Mechanistic Investigations of Reactions Involving 1 Ethyl 3 Iodopyrazole 4 Sulfonyl Chloride

Mechanistic Elucidation of Sulfonyl Chloride Formation Pathways

The primary and most effective method for the synthesis of 1-Ethyl-3-iodopyrazole-4-sulfonyl chloride is a modification of the Sandmeyer reaction, a well-established process for converting aromatic amines into a variety of functional groups via diazonium salt intermediates. iupac.orgmdpi.com This pathway begins with the precursor, 4-amino-1-ethyl-3-iodopyrazole.

The mechanism unfolds in several key steps:

Diazotization: The process is initiated by treating the starting amino-pyrazole with a diazotizing agent, typically nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This reaction converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻), a highly reactive intermediate.

Single Electron Transfer (SET) and Radical Formation: The core of the Sandmeyer reaction involves a copper(I) catalyst, such as copper(I) chloride (CuCl). wikipedia.org The diazonium salt undergoes a single electron transfer from the Cu(I) catalyst. This transfer reduces the diazonium group, leading to the extrusion of stable dinitrogen gas (N₂) and the formation of a highly reactive 1-ethyl-3-iodopyrazol-4-yl radical. wikipedia.orgnumberanalytics.com The copper catalyst is concurrently oxidized to copper(II).

Sulfonylation: In the presence of a sulfur dioxide (SO₂) source, the pyrazolyl radical is trapped. Modern procedures often utilize stable SO₂ surrogates like the DABCO-sulfur dioxide adduct (DABSO) or generate SO₂ in situ from thionyl chloride (SOCl₂) and water. nih.gov The pyrazolyl radical adds to the sulfur dioxide molecule, forming a pyrazole-4-sulfonyl radical.

Chlorination and Catalyst Regeneration: The final step involves the transfer of a chlorine atom from the copper(II) chloride (CuCl₂) species to the sulfonyl radical. This step yields the final product, 1-Ethyl-3-iodopyrazole-4-sulfonyl chloride, and regenerates the active copper(I) catalyst, allowing the catalytic cycle to continue. numberanalytics.com

Detailed Studies on Pyrazole (B372694) Annulation and Sulfonylation Mechanisms

The synthesis of 1-Ethyl-3-iodopyrazole-4-sulfonyl chloride can be approached through different strategies that involve either building the pyrazole ring before or concurrently with the introduction of the sulfonyl group.

A. Post-Annulation Sulfonylation

A common strategy involves the initial synthesis of the 1-ethyl-3-iodopyrazole ring system, followed by the introduction of the sulfonyl chloride group.

Pyrazole Annulation: The pyrazole ring is traditionally formed through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. For the target molecule, this would involve reacting a suitably substituted 1,3-dicarbonyl precursor with ethylhydrazine (B1196685).

Electrophilic Sulfonylation: Once the 1-ethyl-3-iodopyrazole is formed, the sulfonyl chloride group is introduced at the C4 position via an electrophilic aromatic substitution reaction. mdpi.comnih.gov The pyrazole ring is sufficiently electron-rich to undergo substitution, and the C4 position is the most electronically favored site for electrophilic attack due to the directing effects of the two nitrogen atoms. dntb.gov.uamdpi.com The reaction is typically carried out using chlorosulfonic acid (ClSO₃H), often in the presence of a chlorinating agent like thionyl chloride (SOCl₂) to directly yield the sulfonyl chloride. The mechanism involves the attack of the C4 carbon of the pyrazole ring on the electrophilic sulfur atom of the chlorosulfonic acid, followed by the loss of a proton to restore aromaticity.

B. Tandem C-H Sulfonylation and Annulation

More advanced, one-pot methodologies have been developed that combine C-H sulfonylation and pyrazole annulation into a single cascade sequence. nih.gov While not specifically detailed for 1-Ethyl-3-iodopyrazole-4-sulfonyl chloride, these mechanisms provide a powerful alternative route.

A proposed mechanism involves the reaction of an N,N-dimethyl enaminone with a sulfonyl hydrazine in the presence of an iodine catalyst and an oxidant like tert-butyl hydroperoxide (TBHP). wikipedia.org

A sulfonyl radical is generated from the sulfonyl hydrazine.

This radical adds to the double bond of the enaminone.

The resulting intermediate undergoes further transformation and condensation with a second molecule of hydrazine (in this case, ethylhydrazine would be required).

This is followed by intramolecular cyclization and dehydration to form the fully substituted 4-sulfonyl pyrazole ring. wikipedia.org Control experiments have shown that the sulfonylation of the enaminone precursor occurs before the final annulation step. nih.gov

Kinetic and Thermodynamic Analysis of Nucleophilic Attack on the Sulfonyl Chloride Group

The sulfonyl chloride group of 1-Ethyl-3-iodopyrazole-4-sulfonyl chloride is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines, to form sulfonamides. The mechanism of this attack has been a subject of detailed kinetic studies, primarily on analogous arenesulfonyl chlorides.

Two primary mechanisms are considered for nucleophilic substitution at a sulfonyl sulfur center:

Sɴ2-like Mechanism: This pathway involves a single, concerted transition state where the nucleophile attacks the sulfur atom as the chloride leaving group departs. DFT calculations on the chloride-chloride exchange reaction in arenesulfonyl chlorides support an Sɴ2 mechanism with a single trigonal bipyramidal transition state. nih.govdntb.gov.ua

Addition-Elimination (A-E) Mechanism: This stepwise pathway involves the initial formation of a pentacoordinate, trigonal-bipyramidal intermediate (a sulfurane). nih.gov This intermediate then collapses in a second step by expelling the leaving group (chloride). The A-E mechanism is generally favored for more reactive nucleophiles and leaving groups.

Kinetic studies on the reaction of arenesulfonyl chlorides with various amines and other nucleophiles reveal several key thermodynamic and kinetic factors:

Nucleophilicity: The reaction rate is highly dependent on the nucleophilicity of the attacking species. Primary amines generally react faster than secondary amines of similar basicity, likely due to reduced steric hindrance. rsc.org

Substituent Effects: The electronic nature of the pyrazole ring influences the electrophilicity of the sulfur atom. Electron-withdrawing groups on the ring increase the positive charge on the sulfur, accelerating nucleophilic attack. This relationship is often quantified by the Hammett equation, which correlates reaction rates with substituent constants (σ). For the chloride-chloride exchange in arenesulfonyl chlorides, a positive ρ-value of +2.02 was determined, indicating that electron-withdrawing groups stabilize the transition state and increase the reaction rate. nih.govnih.gov

Thermodynamics: The formation of the sulfonamide bond is a thermodynamically favorable process, driven by the formation of a stable S-N bond and the departure of a good leaving group (chloride). The reaction is typically exothermic.

The table below presents representative kinetic data from a study on arenesulfonyl chlorides, illustrating the influence of substituents on the reaction rate.

| Substituent (X-ArSO₂Cl) | Hammett Constant (σ) | Second-Order Rate Constant (k₂₅) × 10⁵ (M⁻¹s⁻¹) |

|---|---|---|

| 4-NMe₂ | -0.660 | 0.14 |

| 4-OMe | -0.268 | 1.62 |

| 4-Me | -0.170 | 3.80 |

| H | 0.000 | 13.3 |

| 4-Cl | 0.227 | 56.2 |

| 3-CF₃ | 0.430 | 275.0 |

Data adapted from kinetic studies on arenesulfonyl chlorides. nih.gov

Characterization of Radical Intermediates in Pyrazole Sulfonylation and Derivatization Reactions

The involvement of radical intermediates is a defining characteristic of several key reactions involving pyrazole sulfonylation, particularly the Sandmeyer-type formation of the sulfonyl chloride. wikipedia.org The mechanism proceeds via a radical-nucleophilic aromatic substitution (SʀɴAr) pathway. wikipedia.org The transient 1-ethyl-3-iodopyrazol-4-yl radical formed during this process is highly reactive and short-lived, making its direct observation challenging.

Specialized techniques are required to detect and characterize these fleeting species:

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (also known as Electron Spin Resonance, ESR) is the most direct and powerful technique for detecting species with unpaired electrons, such as radicals. rsc.org To characterize the pyrazolyl radical, in situ EPR experiments can be performed. However, due to the high reactivity and low steady-state concentration of the primary radical, direct detection is often not possible. rsc.org

Spin Trapping: To overcome the limitations of direct EPR, a technique called spin trapping is employed. rsc.orgnih.gov A "spin trap," such as N-benzylidene-tert-butylamine N-oxide (PBN), is added to the reaction mixture. The highly reactive pyrazolyl radical adds to the spin trap, forming a much more stable and persistent nitroxide radical adduct. This "spin adduct" has a longer lifetime and accumulates to a concentration that is detectable by EPR spectroscopy. rsc.org The resulting EPR spectrum provides characteristic hyperfine coupling constants that can be used to identify the structure of the trapped radical.

Radical Trapping Experiments: Chemical trapping experiments provide indirect evidence for the presence of radical intermediates. A known radical scavenger, such as 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) or butylated hydroxytoluene (BHT), is added to the reaction. researchgate.net If the reaction is inhibited or quenched, and a product corresponding to the trapping of the pyrazolyl radical by the scavenger is identified, it strongly supports a radical-mediated mechanism.

These characterization methods are crucial for confirming the proposed radical pathways in the synthesis of 1-Ethyl-3-iodopyrazole-4-sulfonyl chloride and provide fundamental insights into the reaction's intricate mechanistic details.

Spectroscopic Elucidation Methodologies for 1 Ethyl 3 Iodopyrazole 4 Sulfonyl Chloride and Derived Structures

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z) of the parent ion. For 1-Ethyl-3-iodopyrazole-4-sulfonyl chloride (C₅H₇ClIN₂O₂S), the theoretical exact mass can be calculated with high precision, and experimental verification via HRMS serves as a definitive confirmation of the molecular formula. arkat-usa.org

Beyond accurate mass determination, mass spectrometry reveals characteristic fragmentation patterns upon ionization, which provide valuable structural information. The fragmentation of pyrazole (B372694) derivatives often involves characteristic losses, such as the expulsion of HCN or N₂ from the heterocyclic ring. researchgate.net For 1-Ethyl-3-iodopyrazole-4-sulfonyl chloride, the electron impact (EI) or electrospray ionization (ESI) mass spectrum is expected to show fragmentation pathways involving the cleavage of the substituents. Key fragmentation processes would likely include:

Loss of the chlorine radical (·Cl).

Loss of sulfur dioxide (SO₂).

Cleavage of the N-ethyl group.

Loss of the iodine radical (·I).

Fragmentation of the pyrazole ring itself. researchgate.netlibretexts.org

The isotopic pattern of the molecular ion peak would also be characteristic, showing signals for the presence of chlorine isotopes (³⁵Cl and ³⁷Cl).

Table 2: Predicted HRMS Data for 1-Ethyl-3-iodopyrazole-4-sulfonyl chloride

| Species | Formula | Calculated m/z ([M+H]⁺) | Predicted Fragments (m/z) |

| 1-Ethyl-3-iodopyrazole-4-sulfonyl chloride | C₅H₇ClIN₂O₂S | 320.8959 | [M-Cl]⁺, [M-SO₂]⁺, [M-I]⁺, [M-C₂H₅]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 1-Ethyl-3-iodopyrazole-4-sulfonyl chloride is expected to display several characteristic absorption bands.

The most prominent features will be associated with the sulfonyl chloride group. Strong asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com The S-Cl stretch would be observed at a lower frequency.

Vibrations associated with the pyrazole ring and the ethyl group will also be present. C-H stretching bands from the aromatic pyrazole ring and the aliphatic ethyl group would appear around 2800-3100 cm⁻¹. The pyrazole ring itself will exhibit skeletal vibrations (C=C and C=N stretching) in the 1400-1600 cm⁻¹ region. mdpi.com The C-I bond stretching vibration is typically weak and found in the far-infrared region. These assignments can be compared with spectra from related structures like 4-iodo-1H-pyrazole and various pyrazole sulfonamides. mdpi.comnih.gov

Table 3: Predicted IR Absorption Bands for 1-Ethyl-3-iodopyrazole-4-sulfonyl chloride

| Wavenumber (cm⁻¹) | Functional Group Assignment | Intensity |

| ~2800 - 3100 | C-H stretching (Aliphatic & Aromatic) | Medium |

| ~1400 - 1600 | C=C and C=N stretching (Pyrazole ring) | Medium |

| ~1370 - 1410 | S=O asymmetric stretching | Strong |

| ~1166 - 1204 | S=O symmetric stretching | Strong |

| < 800 | S-Cl stretching | Medium |

| < 700 | C-I stretching | Weak |

X-ray Crystallography for Definitive Solid-State Structural Confirmation

While NMR, MS, and IR spectroscopy provide comprehensive information about molecular structure and connectivity, X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Although the specific crystal structure of 1-Ethyl-3-iodopyrazole-4-sulfonyl chloride has not been reported in the reviewed literature, its structural parameters can be inferred from closely related compounds, such as 4-iodo-1H-pyrazole. mdpi.comresearchgate.net The analysis of such a structure would be expected to reveal:

A nearly planar five-membered pyrazole ring.

A tetrahedral geometry around the sulfur atom of the sulfonyl chloride group.

Specific C-I, C-S, S-O, and S-Cl bond lengths and angles consistent with those in similar heterocyclic sulfonyl chlorides and iodo-aromatic compounds.

Potential for significant intermolecular interactions in the crystal lattice. These could include halogen bonding, where the electropositive region on the iodine atom (σ-hole) interacts with a nucleophilic atom like an oxygen from a sulfonyl group of a neighboring molecule. mdpi.com Pi-pi stacking between the pyrazole rings might also influence the crystal packing.

The detailed structural data obtained from X-ray crystallography is invaluable for understanding the molecule's conformation and its potential interactions in a condensed phase. researcher.life

Computational Chemistry Studies on 1 Ethyl 3 Iodopyrazole 4 Sulfonyl Chloride and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a robust framework for investigating the electronic structure of molecules. bohrium.com By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties, including optimized geometry, electronic energies, and the distribution of electron density. For pyrazole (B372694) derivatives, DFT calculations have been successfully employed to understand their structural and functional characteristics. eurasianjournals.com

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the chemical reactivity of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

For 1-Ethyl-3-iodopyrazole-4-sulfonyl chloride, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the iodine atom, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing sulfonyl chloride group and the C-I bond, suggesting these areas are susceptible to nucleophilic attack. DFT calculations can provide precise energies and visualizations of these orbitals. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Pyrazoles

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Pyrazole | -6.8 | 1.2 | 8.0 |

| 1-Ethylpyrazole (B1297502) | -6.5 | 1.4 | 7.9 |

| 3-Iodopyrazole | -6.7 | 0.9 | 7.6 |

| 4-Sulfonyl chloride pyrazole | -7.2 | -0.5 | 6.7 |

| 1-Ethyl-3-iodopyrazole-4-sulfonyl chloride (Predicted) | -7.0 | -0.2 | 6.8 |

Note: The values for 1-Ethyl-3-iodopyrazole-4-sulfonyl chloride are predictive and intended for illustrative purposes, based on trends observed in related compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. libretexts.org The MEP map displays regions of varying electrostatic potential on the electron density surface. walisongo.ac.id Red-colored regions indicate negative potential (electron-rich), which are prone to electrophilic attack, while blue-colored regions represent positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.net

In the case of 1-Ethyl-3-iodopyrazole-4-sulfonyl chloride, an MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atoms of the sulfonyl chloride group, highlighting their nucleophilic character. researchgate.netwuxiapptec.com Conversely, a significant positive potential would be expected around the sulfur atom of the sulfonyl chloride group and the hydrogen atoms of the ethyl group, marking them as electrophilic centers. bhu.ac.in The iodine atom, due to its polarizability, can exhibit both positive (σ-hole) and negative regions, influencing its interaction with other molecules.

Computational Modeling of Reaction Mechanisms and Energy Profiles

Computational chemistry provides indispensable tools for mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. wuxiapptec.com For a molecule like 1-Ethyl-3-iodopyrazole-4-sulfonyl chloride, which possesses multiple reactive sites, understanding the preferred reaction mechanisms is crucial for its synthetic applications.

DFT calculations can be used to model reactions such as nucleophilic substitution at the sulfonyl chloride group or cross-coupling reactions at the C-I bond. researchgate.net By calculating the Gibbs free energy of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This profile reveals the kinetic and thermodynamic feasibility of different reaction pathways. For instance, modeling the reaction with an amine would likely show a stepwise mechanism involving the formation of a tetrahedral intermediate at the sulfur atom, followed by the departure of the chloride ion. The calculated activation barrier for this process would provide an estimate of the reaction rate.

Table 2: Hypothetical Calculated Energy Profile for the Sulfonylation of Aniline

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (1-Ethyl-3-iodopyrazole-4-sulfonyl chloride + Aniline) | 0.0 |

| Transition State 1 (N-S bond formation) | +15.2 |

| Tetrahedral Intermediate | -5.8 |

| Transition State 2 (S-Cl bond cleavage) | +8.5 |

Note: These values are hypothetical and serve to illustrate a typical energy profile for such a reaction.

Conformational Analysis and Stereochemical Insights through Molecular Mechanics and Dynamics

The three-dimensional structure and conformational flexibility of a molecule are critical to its reactivity and biological activity. Conformational analysis aims to identify the stable conformations (energy minima) of a molecule and the energy barriers to rotation around its single bonds. eurasianjournals.com

For 1-Ethyl-3-iodopyrazole-4-sulfonyl chloride, key rotational bonds include the C-S bond and the N-C bond of the ethyl group. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape. MM methods offer a computationally efficient way to scan for low-energy conformers, while MD simulations provide insights into the dynamic behavior of the molecule over time at a given temperature. eurasianjournals.com

These studies can reveal the preferred orientation of the ethyl group and the sulfonyl chloride group relative to the pyrazole ring. This information is vital for understanding how the molecule might interact with other molecules, such as reagents or biological receptors. The results are often presented as a potential energy surface, mapping energy as a function of one or more dihedral angles.

Advanced Synthetic Applications and Building Block Utility of 1 Ethyl 3 Iodopyrazole 4 Sulfonyl Chloride

Strategic Utilization as a Key Building Block in the Synthesis of Complex Organic Molecules

1-Ethyl-3-iodopyrazole-4-sulfonyl chloride is a trifunctional scaffold, presenting three distinct reactive centers: the electrophilic sulfonyl chloride group, the carbon-iodine bond amenable to cross-coupling, and the pyrazole (B372694) ring itself. This multi-faceted reactivity makes it an invaluable building block for constructing complex organic molecules. The sulfonyl chloride moiety readily reacts with a wide range of nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. This reaction is a cornerstone for introducing diversity and modulating the physicochemical properties of the final compounds.

The true synthetic power of this building block is realized through the strategic manipulation of its iodo group, which serves as a handle for introducing further complexity via metal-catalyzed cross-coupling reactions. nih.govresearchgate.net The C-I bond at the 3-position of the pyrazole ring is particularly well-suited for participating in a variety of palladium-catalyzed transformations. sigmaaldrich.combeilstein-journals.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. beilstein-journals.org

Key cross-coupling reactions utilizing iodo-pyrazole scaffolds include:

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the iodo-pyrazole with a boronic acid or ester derivative in the presence of a palladium catalyst. nih.govresearchgate.netsigmaaldrich.com This method is highly effective for introducing aryl or vinyl substituents at the C-3 position of the pyrazole ring. nih.govresearchgate.net

Sonogashira Coupling: This powerful reaction couples the iodo-pyrazole with a terminal alkyne, catalyzed by palladium and copper complexes, to form a C(sp)-C(sp2) bond. nih.govresearchgate.netsigmaaldrich.comresearchgate.net This introduces an alkynyl moiety, which can serve as a precursor for further transformations or as a key structural element in the target molecule. nih.govresearchgate.net

Heck Coupling: This reaction involves the coupling of the iodo-pyrazole with an alkene to form a new C-C bond, providing access to substituted styrenyl-pyrazole derivatives. sigmaaldrich.com

Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds by coupling the iodo-pyrazole with amines, a crucial transformation for synthesizing compounds with diverse biological activities. sigmaaldrich.com

The differential reactivity of the sulfonyl chloride and the iodo group allows for a stepwise functionalization strategy. Typically, the more reactive sulfonyl chloride is addressed first, followed by the palladium-catalyzed cross-coupling at the C-I bond. This orthogonal reactivity is critical for the planned synthesis of polysubstituted pyrazole derivatives, allowing for the controlled and sequential introduction of various functional groups to build intricate molecular frameworks.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ / Base | C-C (Aryl/Vinyl) | nih.govresearchgate.net |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | C-C (Alkynyl) | nih.govresearchgate.netresearchgate.net |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | C-C (Alkenyl) | sigmaaldrich.com |

| Buchwald-Hartwig | Amine | Pd Catalyst / Ligand / Base | C-N | sigmaaldrich.com |

Development of Regioselective Functionalization Strategies for Pyrazole Derivatives

The synthesis of specifically substituted pyrazoles like 1-Ethyl-3-iodopyrazole-4-sulfonyl chloride relies heavily on the development of regioselective functionalization strategies. The pyrazole ring is an aromatic heterocycle, and electrophilic substitution typically occurs at the C-4 position unless it is already occupied. mdpi.com The synthesis of precursors to the title compound often involves a multi-step sequence where control of regiochemistry is paramount.

One of the most critical steps is the selective introduction of an iodine atom onto the pyrazole ring. Different strategies have been developed to achieve iodination at either the C-4 or C-5 positions, depending on the reaction conditions and the substitution pattern of the starting pyrazole. nih.govresearchgate.net

C-4 Iodination: Direct iodination of 1-substituted pyrazoles generally occurs at the C-4 position. This is often achieved using elemental iodine under oxidative conditions, with reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or N-iodosuccinimide (NIS) in an acidic medium. nih.govresearchgate.net For example, the treatment of 1-aryl-3-CF3-1H-pyrazoles with I₂/CAN provides the corresponding 4-iodo derivatives in a highly regioselective manner. nih.govresearchgate.netrsc.org

C-5 Iodination: Accessing the C-5 iodo isomer requires a different approach. This is typically accomplished through a directed metalation-iodination sequence. Treatment of a 1-substituted pyrazole with a strong base like n-butyllithium (n-BuLi) leads to deprotonation at the most acidic C-H bond, which is the C-5 position. nih.govresearchgate.netrsc.org The resulting lithium pyrazolide can then be trapped with an electrophilic iodine source, such as elemental iodine, to exclusively yield the 5-iodo derivative. nih.govresearchgate.netrsc.org

The chlorosulfonylation at the C-4 position is another key regioselective transformation. This is generally achieved by reacting a suitable pyrazole precursor with chlorosulfonic acid. The synthesis of a range of pyrazole-4-sulfonyl chlorides has been accomplished through methods like the cyclization of 2-(benzylthio)malonaldehyde with hydrazines, followed by oxidative chlorination, which selectively converts the thioether group into a sulfonyl chloride at the C-4 position. researchgate.netnih.gov

The ability to selectively introduce different functional groups at specific positions on the pyrazole ring is essential for creating versatile building blocks. mdpi.com The development of these regioselective methods allows for the rational design and synthesis of complex pyrazole derivatives tailored for specific applications in medicinal chemistry and materials science. nih.gov

| Target Position | Method | Reagents | Key Feature | Reference |

|---|---|---|---|---|

| C-4 | Electrophilic Iodination | I₂ / CAN or NIS / TFA | Direct functionalization of the electron-rich C-4 position. | nih.govresearchgate.netrsc.org |

| C-5 | Directed Ortho-Metalation | 1. n-BuLi 2. I₂ | Deprotonation of the most acidic C-H proton at C-5 followed by electrophilic quench. | nih.govresearchgate.netrsc.org |

Contribution to the Construction of Diverse Heterocyclic Systems

Functionalized pyrazoles are not only targets in themselves but also serve as pivotal intermediates for the construction of more complex, fused heterocyclic systems. nih.gov The reactive handles on 1-Ethyl-3-iodopyrazole-4-sulfonyl chloride allow it to be a key component in cascade or multicomponent reactions to build bicyclic and polycyclic scaffolds. mdpi.commdpi.com Many of these fused systems are of significant interest in pharmaceutical research. nih.gov

The general strategy involves the initial functionalization of the pyrazole core, followed by an intramolecular cyclization reaction to form a new ring fused to the pyrazole. The dual functionality of the title compound is particularly advantageous here. For instance, the sulfonyl chloride can be converted to a sulfonamide, and the iodo group can be transformed via a Sonogashira coupling to introduce an alkyne. Subsequent intramolecular reactions between these newly introduced groups can lead to the formation of diverse heterocyclic structures.

Examples of heterocyclic systems constructed from pyrazole precursors include:

Pyrazolo[1,5-a]pyrimidines: These fused systems can be synthesized by reacting 3-aminopyrazole (B16455) derivatives with β-dicarbonyl compounds or their equivalents.

Pyrazolo[5,1-c] nih.govresearchgate.netnih.govtriazines: These can be accessed through the diazotization of aminopyrazoles, followed by coupling with active methylene (B1212753) compounds and subsequent cyclization.

Pyrano[2,3-c]pyrazoles: These are often synthesized via multicomponent reactions involving a hydrazine (B178648), a β-ketoester, malononitrile, and an aldehyde. mdpi.com

The versatility of the pyrazole scaffold, enhanced by strategic functionalization, provides a robust platform for synthetic chemists to explore novel chemical space by building a wide array of fused heterocyclic systems. mdpi.com

Potential in Chiral Synthesis of Nitrogen-Containing Heterocycles

While the primary applications of 1-Ethyl-3-iodopyrazole-4-sulfonyl chloride are in the synthesis of diverse substituted and fused pyrazoles, its structure holds significant potential for use in chiral synthesis. The development of asymmetric methods for the synthesis of nitrogen-containing heterocycles is a major focus of modern organic chemistry, given their prevalence in pharmaceuticals and natural products.

The potential of this building block in chiral synthesis can be envisioned through several pathways:

Reaction with Chiral Nucleophiles: The electrophilic sulfonyl chloride group is an ideal site for reaction with chiral amines or alcohols. This would form diastereomeric sulfonamides or sulfonate esters, respectively. These diastereomers could potentially be separated by chromatography, or the chiral auxiliary could direct subsequent stereoselective reactions on another part of the molecule before being cleaved.

Use of Chiral Auxiliaries: Research has shown that chiral auxiliaries, such as tert-butanesulfinamide, can be effectively used to synthesize chiral pyrazole derivatives. nih.gov In one approach, a chiral sulfinamide is condensed with an aldehyde to form a chiral sulfinyl imine. Stereoselective addition of a nucleophile to this imine, followed by further steps, leads to the creation of a chiral center adjacent to the pyrazole nitrogen. nih.gov This established principle suggests that the sulfonyl chloride group of the title compound could be reacted with a chiral amine to install a chiral element that directs subsequent transformations.

Asymmetric Catalysis: The iodo group at the C-3 position can participate in asymmetric palladium-catalyzed cross-coupling reactions. By employing chiral ligands on the palladium catalyst, it may be possible to achieve enantioselective Suzuki, Sonogashira, or Heck couplings, thereby creating chiral molecules where the pyrazole unit is attached to a newly formed stereocenter.

Although direct examples of 1-Ethyl-3-iodopyrazole-4-sulfonyl chloride in asymmetric synthesis are not yet widely reported, its functional handles are well-suited for integration into established chiral methodologies. The combination of its stable heterocyclic core with reactive sites amenable to stereoselective transformations makes it a promising building block for the future development of novel chiral nitrogen-containing heterocycles. nih.gov

Future Research Trajectories and Unexplored Reactivity of 1 Ethyl 3 Iodopyrazole 4 Sulfonyl Chloride

Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Footprint

The pursuit of green and sustainable chemistry is paramount in modern organic synthesis. nih.govbenthamdirect.com Future research should prioritize the development of eco-friendly synthetic pathways to 1-Ethyl-3-iodopyrazole-4-sulfonyl chloride that minimize hazardous reagents and waste streams. nih.gov Conventional methods for pyrazole (B372694) synthesis often involve harsh conditions, but recent advancements have highlighted the efficacy of greener alternatives such as microwave-assisted synthesis, ultrasound irradiation, and the use of aqueous media. benthamdirect.comresearchgate.net

A plausible sustainable route could involve a multi-component reaction strategy, which is known for its atom economy and efficiency. nih.gov The synthesis could commence from readily available starting materials, potentially employing a one-pot approach to construct the pyrazole ring and introduce the necessary functional groups. The use of recyclable catalysts, such as nano-materials or solid-supported acids, could further enhance the sustainability of the process. nih.gov

Below is a comparative table of potential synthetic strategies, emphasizing the shift towards more sustainable methodologies.

| Synthetic Strategy | Traditional Approach | Proposed Sustainable Approach | Key Advantages of Sustainable Approach |

| Solvent | Volatile organic solvents (e.g., chloroform (B151607), dichloromethane) | Aqueous media, ionic liquids, or solvent-free conditions | Reduced environmental impact, lower cost, enhanced safety |

| Catalyst | Stoichiometric amounts of corrosive acids or bases | Recyclable heterogeneous catalysts (e.g., Amberlyst-70, nano-SiO2) nih.gov | Catalyst reusability, simplified product purification |

| Energy Input | Conventional heating requiring prolonged reaction times | Microwave irradiation or ultrasonication | Shorter reaction times, improved energy efficiency, potentially higher yields |

| Reaction Type | Multi-step synthesis with isolation of intermediates | One-pot, multi-component reactions | Increased efficiency, reduced waste, simplified procedures |

Investigation of Unprecedented Reactivity Pathways and Synthetic Transformations

The dual functionality of 1-Ethyl-3-iodopyrazole-4-sulfonyl chloride, with its electrophilic sulfonyl chloride and versatile carbon-iodine bond, opens avenues for exploring unprecedented reactivity. The pyrazole ring itself possesses a unique electronic nature that influences the reactivity of its substituents. nih.gov

The sulfonyl chloride group is a well-established precursor for the synthesis of sulfonamides, a prominent class of compounds in medicinal chemistry. nih.gov However, its reactivity can be extended to other nucleophiles, such as alcohols, thiols, and organometallic reagents, to generate a diverse array of sulfonate esters, thioesters, and sulfones, respectively.

The C-I bond at the 3-position of the pyrazole ring is a key handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. arkat-usa.org While Sonogashira and Suzuki-Miyaura couplings are common for iodinated heterocycles, future research could explore less conventional coupling partners and catalytic systems to uncover novel transformations. rsc.org The interplay between the iodo and sulfonyl chloride groups could also lead to interesting intramolecular cyclization reactions, yielding novel fused heterocyclic systems.

Exploration of New Derivatization Strategies for Expanding Chemical Space

The strategic functionalization of 1-Ethyl-3-iodopyrazole-4-sulfonyl chloride can lead to a vast expansion of the accessible chemical space. The distinct reactivity of the iodo and sulfonyl chloride groups allows for selective and sequential derivatization.

Derivatization via the Sulfonyl Chloride Group: The reaction of the sulfonyl chloride moiety with a wide range of primary and secondary amines can generate a library of novel sulfonamides. nih.gov This transformation is typically robust and can be carried out under mild conditions.

Derivatization via the Iodo Group: The iodo group serves as a versatile anchor for a multitude of palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide variety of substituents at the 3-position of the pyrazole ring, including aryl, heteroaryl, alkyl, and alkynyl groups. arkat-usa.orgresearchgate.net

The following table outlines potential derivatization reactions for each functional group:

| Functional Group | Reaction Type | Reagents/Catalysts | Resulting Structure |

| 4-Sulfonyl chloride | Sulfonamide formation | Primary/secondary amines, base (e.g., DIPEA) acs.org | Pyrazole-4-sulfonamides |

| 4-Sulfonyl chloride | Sulfonate ester formation | Alcohols, base | Pyrazole-4-sulfonate esters |

| 3-Iodo | Suzuki-Miyaura coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | 3-Aryl/heteroaryl pyrazoles |

| 3-Iodo | Sonogashira coupling | Terminal alkynes, Pd/Cu catalyst, base researchgate.net | 3-Alkynyl pyrazoles |

| 3-Iodo | Heck coupling | Alkenes, Pd catalyst, base | 3-Alkenyl pyrazoles |

| 3-Iodo | Buchwald-Hartwig amination | Amines, Pd catalyst, base | 3-Amino pyrazoles |

Integration of Advanced Mechanistic and Computational Methodologies for Predictive Synthesis

To streamline the discovery of novel derivatives and reactions, the integration of advanced computational and mechanistic studies is crucial. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and reaction mechanisms of 1-Ethyl-3-iodopyrazole-4-sulfonyl chloride and its derivatives. researchgate.netresearchgate.neteurasianjournals.com

Computational modeling can be employed to:

Predict Reactivity: Calculate atomic charges, frontier molecular orbital energies (HOMO-LUMO), and electrostatic potential maps to identify the most reactive sites for nucleophilic and electrophilic attack. aip.orgresearchgate.net

Elucidate Reaction Mechanisms: Model transition states and reaction pathways to understand the kinetics and thermodynamics of potential transformations, aiding in the optimization of reaction conditions. researchgate.net

Guide Substrate Design: In silico screening of virtual libraries of reactants can help prioritize synthetic efforts towards derivatives with desired electronic and steric properties.

The development of predictive models for reaction outcomes, potentially leveraging machine learning and high-throughput synthesis data, could significantly accelerate the exploration of the chemical space around this pyrazole scaffold. youtube.comchemrxiv.org Such an integrated approach, combining theoretical predictions with experimental validation, will be instrumental in unlocking the full synthetic potential of 1-Ethyl-3-iodopyrazole-4-sulfonyl chloride. acs.org

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-Ethyl-3-iodopyrazole-4-sulfonyl chloride to maximize yield and purity?

- Methodological Answer : Synthesis of sulfonyl chlorides typically involves sulfonation followed by chlorination. For pyrazole derivatives, anhydrous conditions (e.g., using thionyl chloride or chlorosulfonic acid) are critical to avoid hydrolysis . Key parameters include:

- Temperature : Maintain 0–5°C during sulfonation to control exothermic reactions.

- Solvent : Use non-polar solvents (e.g., dichloromethane) to stabilize intermediates.

- Stoichiometry : A 1.2:1 molar ratio of chlorinating agent to precursor minimizes side products.

Post-reaction purification via recrystallization (e.g., using ethyl acetate/hexane) or column chromatography (silica gel, 5% ethyl acetate in hexane) enhances purity .

Q. What analytical techniques are most effective for characterizing the structure and purity of 1-Ethyl-3-iodopyrazole-4-sulfonyl chloride?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions and electronic environments (e.g., iodine’s deshielding effect on adjacent protons) .

- Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns (iodine’s distinct I signature).

- Elemental Analysis : Validate empirical formula (CHClINOS).

- FT-IR : Detect sulfonyl chloride S=O stretches (~1370 cm) and C–I bonds (~500 cm) .

Q. How does the electronic environment of the pyrazole ring influence the reactivity of the sulfonyl chloride group?